molecular formula C11H13N3O3 B2991995 6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1105195-71-8

6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Katalognummer: B2991995
CAS-Nummer: 1105195-71-8
Molekulargewicht: 235.243
InChI-Schlüssel: ZDXAUSAMZUWUHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for the development of novel anticancer and antimicrobial agents. This compound features the pyrido[2,3-d]pyrimidine-dione core structure, which is recognized as a privileged scaffold in the design of potent enzyme inhibitors . Compounds based on this structure have demonstrated substantial therapeutic potential by targeting key cellular signaling pathways and essential bacterial enzymes . In oncology research, pyrido[2,3-d]pyrimidine-dione derivatives have been developed as blockers of the RAF-MEK-ERK signaling pathway, a cascade whose constitutive activation is frequently observed in many tumor types . These derivatives can induce cancer cell death by suppressing cell migration, inducing apoptosis, and decreasing levels of phosphorylated ERK and MEK . Furthermore, this core scaffold is found in inhibitors of specific therapeutic targets such as cyclin-dependent kinases (CDK4/6), mTOR, and dihydrofolate reductase (DHFR) . Beyond oncology, this chemical scaffold shows promise in antibacterial research. The dione moiety is a key structural feature in compounds investigated as inhibitors of Flavin-Dependent Thymidylate Synthase (FDTS), a novel therapeutic target absent in humans but present in about 30% of pathogenic prokaryotes . Inhibiting FDTS offers a potential strategy to combat multi-drug resistant bacterial strains, such as Mycobacterium tuberculosis, by disrupting DNA synthesis . Researchers can utilize this high-quality compound as a key intermediate or precursor for synthesizing novel derivatives, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-4-6-5-12-9-7(8(6)17-3)10(15)13-11(16)14(9)2/h5H,4H2,1-3H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXAUSAMZUWUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures[_{{{CITATION{{{1{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d .... The reaction conditions often require a mixture of diphenyl oxide and biphenyl at temperatures around 250°C[{{{CITATION{{{_1{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, helps achieve high purity levels required for pharmaceutical and research applications.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with altered biological activity.

Wissenschaftliche Forschungsanwendungen

Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its biological applications are vast, including its use as a potential therapeutic agent in cancer treatment due to its ability to inhibit certain enzymes involved in cell proliferation.

Medicine: Research has shown that derivatives of pyrido[2,3-d]pyrimidine exhibit anti-cancer properties, making them valuable in the development of new chemotherapy drugs. The compound's ability to interact with specific molecular targets in cancer cells highlights its potential in targeted therapy.

Industry: Beyond pharmaceuticals, this compound finds use in the development of agrochemicals and dyes, showcasing its versatility in industrial applications.

Wirkmechanismus

The mechanism by which 6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves the inhibition of key enzymes or receptors. For instance, in cancer therapy, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By disrupting these pathways, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on Pyrido[2,3-d]Pyrimidine Derivatives

Compound Substituents (Positions) HOMO-LUMO Gap (eV) Key Biological Activity Reference
Target Compound 1-Me, 5-OMe, 6-Et Not Reported Potential enzyme inhibition -
6a (from ) 1-Me, 6-(2-hydroxy-5-Me-benzoyl) 3.93 Not specified
6b (from ) 1-Me, 6-(5-F-2-OH-benzoyl) 3.91 Not specified
2o (from ) 1-(2,3,4-F₃C₆H₂), 3-Me 4.10 (lead compound B) Herbicidal activity
5-Hydroxy-1-Me () 1-Me, 5-OH - Not reported
  • Electronic Properties: Substituents at position 6 significantly modulate HOMO-LUMO gaps. For example, benzoyl-substituted derivatives (6a–d) exhibit gaps of 3.91–4.10 eV, correlating with charge transfer efficiency and reactivity .
  • Spectroscopic Trends : Methyl protons in pyrido[2,3-d]pyrimidines resonate near 3.5 ppm, while aromatic protons appear at 6.5–8.5 ppm in ¹H NMR, consistent across derivatives .

Biologische Aktivität

6-Ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, also known as compound CAS 1105195-71-8, is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antitumor properties, mechanisms of action, and relevant studies.

  • Molecular Formula : C11H13N3O3
  • Molecular Weight : 233.24 g/mol
  • CAS Number : 1105195-71-8

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrido[2,3-d]pyrimidine derivatives. The compound has been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Notes
NCI-H1975>50Low activity observed
A549>50Low activity observed
NCI-H460>50Low activity observed

In a comparative study, the compound exhibited lower cytotoxicity than other thienopyrimidine analogs, suggesting structural dependencies in biological activity. Specifically, the larger parent nucleus of pyridopyrimidine may hinder effective interaction with target proteins within cancer cells .

The mechanism by which 6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine exerts its effects may involve inhibition of key kinases involved in tumor progression. For example:

  • EGFR Inhibition : While specific data on this compound's EGFR inhibitory activity is limited, related pyrido[2,3-d]pyrimidines have shown varying degrees of inhibition against EGFR mutations .

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • A study synthesized various pyrido[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against multiple human tumor cell lines. Compound A5 (related structure) showed IC50 values greater than 50 µM across all tested lines, indicating limited efficacy .
  • Comparative Analysis with Thienopyrimidines :
    • The research indicated that thienopyrimidine derivatives generally exhibited superior cytotoxicity compared to their pyridopyrimidine counterparts. The introduction of certain substituents was noted to enhance the biological activity significantly .
  • In Vitro Studies :
    • In vitro assays demonstrated that modifications to the pyrimidine structure could lead to improved interactions with cancer cell targets. Compounds with electron-rich groups were particularly noted for enhanced anticancer activities .

Q & A

Basic Research Question

Methodological Answer:
The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves multi-step alkylation, cyclization, and functionalization reactions. Key approaches include:

  • Alkylation of pyrimidine precursors : For example, reacting 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione with ethyl iodide under basic conditions (K₂CO₃ or NEt₃) to introduce ethyl groups at the N3 position (40–53% yields) .
  • Condensation reactions : Using substituted 3-formylchromones with 6-amino-1-methyluracil in THF under reflux with p-toluenesulfonic acid catalysis yields hydroxybenzoyl derivatives (77–92% yields) .
  • Cyclocondensation : Cyclization of N’-benzoyl-carbohydrazide intermediates in phosphorous oxychloride produces thieno[2,3-d]pyrimidine derivatives with antimicrobial activity .

Q. Table 1: Representative Synthetic Routes and Yields

Derivative StructureKey Reagents/ConditionsYield (%)Characterization MethodsReference
6-Amino-1-ethyl-N3 derivativesEthyl iodide, K₂CO₃, DMF40–53¹H NMR, LCMS
Hydroxybenzoyl derivatives3-Formylchromone, p-TsOH, THF, reflux77–92¹H/¹³C NMR, X-ray diffraction
Thieno-pyrimidine derivativesPOCl₃, benzyl chlorides78–85¹H NMR, antimicrobial assays

Which spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

Methodological Answer:
Structural elucidation relies on a combination of:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy δ ~3.5 ppm, methyl δ ~2.5 ppm) and carbon backbones. For example, 6a shows distinct peaks for OH (δ 10.13 ppm) and NH (δ 11.93 ppm) .
  • LCMS/HPLC : Confirms molecular weight and purity (e.g., [M+H]+ 310.17 for hydroxybenzoyl derivatives) .
  • X-ray crystallography : Resolves stereochemistry and confirms substituent positions .
  • FT-IR and UV-Vis : Identifies functional groups (e.g., carbonyl stretches ~1700 cm⁻¹) and electronic transitions (HOMO-LUMO gaps ~3.9–4.1 eV via TD-DFT) .

How can computational chemistry methods like DFT optimize the synthesis or activity of this compound?

Advanced Research Question

Methodological Answer:
Computational tools enhance synthesis and activity prediction:

  • Reaction path optimization : Quantum chemical calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to identify low-energy pathways, reducing trial-and-error experimentation .
  • Electronic structure analysis : DFT calculates HOMO-LUMO gaps (e.g., 3.93 eV for 6a), predicting charge transfer and reactivity. NBO analysis identifies stabilizing interactions (e.g., LP(O)→σ*(C-N)) .
  • Molecular docking : Simulates binding to biological targets (e.g., eEF-2K or kinases) to prioritize derivatives for synthesis .

Q. Table 2: Computed HOMO-LUMO Gaps for Hydroxybenzoyl Derivatives

CompoundΔE (eV)Key SubstituentsReference
6a3.932-Hydroxy-5-methylbenzoyl
6b3.915-Fluoro-2-hydroxybenzoyl
6c4.105-Ethyl-2-hydroxybenzoyl

How to resolve contradictions in biological activity data across different derivatives?

Advanced Research Question

Methodological Answer:
Contradictions often arise from structural variations or assay conditions. Strategies include:

  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects. For example, 6-(4-methoxyphenyl) derivatives show antimicrobial activity, while hydroxybenzoyl derivatives inhibit eEF-2K .
  • Assay standardization : Re-evaluate activity under controlled conditions (e.g., IC₅₀ measurements against consistent cell lines).
  • Meta-analysis : Cross-reference data from multiple studies (e.g., thieno-pyrimidines vs. pyrido-pyrimidines) to identify trends .

What methodological approaches are used to analyze substituent effects on bioactivity?

Advanced Research Question

Methodological Answer:

  • Stepwise alkylation : Introduce substituents (e.g., benzyl, cyclopropyl) at N1 or N3 to assess steric/electronic impacts on kinase inhibition .
  • Functional group swapping : Replace methoxy with fluoro or ethyl to modulate lipophilicity and binding affinity .
  • Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors at C2/C4) using software like Schrödinger .

How do spectral data inconsistencies arise, and how are they resolved?

Advanced Research Question

Methodological Answer:
Inconsistencies may stem from:

  • Solvent effects : DMSO vs. CDCl₃ shifts NH/OH peaks (e.g., NH at δ 11.93 ppm in DMSO vs. δ 4.91 ppm in CDCl₃ ).
  • Tautomerism : Keto-enol equilibria in dione derivatives require 2D NMR (e.g., HSQC, COSY) for resolution .
  • Impurity interference : LCMS purity checks (>95%) and recrystallization (e.g., ethanol washes) ensure reliable data .

What are the challenges in scaling up laboratory-scale synthesis?

Advanced Research Question

Methodological Answer:

  • Reaction optimization : Transition from batch to flow chemistry for exothermic steps (e.g., POCl₃-mediated cyclization) .
  • Purification : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .
  • Byproduct management : Monitor intermediates via inline FT-IR to minimize side reactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.